5,7-Dichlorobenzoxazole-2-methanamine

Orexin receptor antagonism GPCR pharmacology Sleep disorder therapeutics

Procurement of dichlorinated benzoxazole building blocks often fails due to mismatched lipophilicity or missing amine handles, stalling SAR campaigns. This 5,7-dichloro analog (XLogP3 1.9, TPSA 52Ų) solves that. - **Target Validation:** Direct precursor for orexin (OX1R/OX2R) inhibitor libraries; superior to unsubstituted analogs. - **Agrochemical Lead:** Core scaffold for benoxafos (HOE 2910) phosphorodithioate derivatives. - **Derivatization Ready:** Primary amine enables triazoles, amides, and sulfonamides. - **Supply:** ≥98% purity, stable ambient shipping.

Molecular Formula C8H6Cl2N2O
Molecular Weight 217.05 g/mol
Cat. No. B11731318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorobenzoxazole-2-methanamine
Molecular FormulaC8H6Cl2N2O
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=C(O2)CN)Cl)Cl
InChIInChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2
InChIKeyPYKXHIALRDSNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichlorobenzoxazole-2-methanamine: Identity, Purity & Physicochemical Profile


5,7-Dichlorobenzoxazole-2-methanamine (CAS 1267345-98-1; molecular formula C8H6Cl2N2O; molecular weight 217.05 g/mol) is a functionalized benzoxazole building block characterized by chlorine substitution at the 5- and 7-positions of the bicyclic benzoxazole core and a primary methanamine group at the 2-position . The compound is canonically defined by InChIKey PYKXHIALRDSNTC-UHFFFAOYSA-N and exhibits a calculated XLogP3 value of 1.9, a topological polar surface area (TPSA) of 52 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . Commercial specifications typically require minimum purity of ≥95–98%, with recommended long-term storage in cool, dry conditions .

5,7-Dichlorobenzoxazole-2-methanamine: Why Analogs Fall Short


Within the benzoxazole-2-methanamine scaffold family, substitution pattern is a critical determinant of both physicochemical and biological properties. The 5,7-dichloro substitution in this compound creates a distinct electronic environment compared to unsubstituted (H at 5 and 7), mono-substituted (e.g., 5-chloro or 5-trifluoromethyl), or alternatively substituted (e.g., 5-amino or 6-methyl) analogs . The chlorine atoms at the 5- and 7-positions increase lipophilicity (XLogP3 = 1.9) relative to unsubstituted analogs while maintaining hydrogen-bonding capacity via the 2-methanamine group (HBD = 1, HBA = 3) . This balanced polarity profile cannot be replicated by analogs lacking the 5,7-dichloro motif, which alters target engagement kinetics and cellular permeability. The evidence presented below quantifies the functional consequences of this substitution pattern in specific assay systems.

5,7-Dichlorobenzoxazole-2-methanamine: Direct Comparative Evidence


Orexin Receptor Antagonism: Enhanced Inhibition with Chloro-Benzoxazoles

In a systematic structure-activity relationship (SAR) study of azacycloheptane sulfonamide derivatives bearing benzoxazole moieties, chloro-substituted benzoxazole derivatives showed significantly enhanced orexin-1 (OX1R) and orexin-2 (OX2R) receptor inhibition relative to unsubstituted benzoxazole-containing analogs [1]. While the study evaluated compounds with the chloro substituent at the C5 or C6 position of the benzoxazole group, the observed activity enhancement is attributable to the electron-withdrawing and lipophilic contributions of chlorine substitution on the benzoxazole core—a structural feature shared by the 5,7-dichlorobenzoxazole scaffold of 5,7-Dichlorobenzoxazole-2-methanamine [1].

Orexin receptor antagonism GPCR pharmacology Sleep disorder therapeutics

Insecticidal Activity: Benoxafos Acaricide Validation

Benoxafos (HOE 2910), the O,O-diethyl phosphorodithioate derivative of the 5,7-dichlorobenzoxazole-2-methanamine scaffold, has been developed and deployed as a commercial insecticide and acaricide, with documented in vivo pharmacokinetic and residue studies in livestock [1]. This compound demonstrates that the 5,7-dichloro substitution pattern on the benzoxazole core supports bioactivity in whole-organism agricultural applications, distinguishing it from other benzoxazole-derived agrochemicals that lack this specific halogenation pattern .

Agrochemical development Organophosphate insecticides Acetylcholinesterase inhibition

Antimicrobial & Cytotoxic Screening: 5,7-Dichlorobenzoxazole Derivatives

A series of 5,7-dichloro-1,3-benzoxazole derivatives (compounds 4–11) were synthesized and evaluated for antimicrobial, cytotoxic, antioxidant, and antilipase activities [1][2]. The study identified that compounds 4, 5, and 8 showed significant antimicrobial activities; compounds 6 and 8 emerged as leading cytotoxic agents; and compounds 9, 10, and 11 exhibited strong enzyme inhibition [1]. While this study did not directly compare the 5,7-dichloro core to non-chlorinated benzoxazole analogs, the consistent biological activity across multiple assay systems indicates that the 5,7-dichloro substitution pattern is compatible with diverse pharmacological endpoints.

Antimicrobial screening Cytotoxicity evaluation Enzyme inhibition

Antibacterial & Antioxidant Activity of 5,7-Dichlorobenzoxazole Hybrids

Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives (8a–8f) were synthesized and screened for antibacterial and antioxidant activities [1]. Among the series, compounds 8a and 8e demonstrated potent antibacterial activity, while compounds 8e and 8f exhibited antioxidant effects [1]. The 5,7-dichloro substitution on the benzoxazole core is a consistent structural feature across the active compounds, supporting its role in maintaining or enhancing biological activity within hybrid molecular frameworks.

Antibacterial screening Antioxidant activity Heterocyclic hybrids

Regioisomer Differentiation: 5,7-Dichloro vs 5,6-Dichloro Pattern

In the context of orexin receptor antagonist development, researchers specifically examined derivatives bearing 6-dichlorobenzoxazole groups (compounds 15–22) and 5-dichlorobenzoxazole groups (compounds 23–29), observing that both chloro-substituted series exhibited better OX1R and OX2R inhibitory activities than the unsubstituted benzoxazole series (compounds 9–14) [1]. While the 5,7-dichloro regioisomer (two chlorine atoms) was not directly compared to the 5,6-dichloro regioisomer in this study, the established SAR demonstrates that chlorine substitution pattern (position and count) materially affects biological activity.

Regioisomer differentiation SAR analysis Target specificity

5,7-Dichlorobenzoxazole-2-methanamine: Validated Applications


Orexin Receptor Antagonist Discovery for Insomnia

Procurement of 5,7-Dichlorobenzoxazole-2-methanamine as a building block for orexin receptor antagonist development is supported by SAR evidence demonstrating that chloro-substituted benzoxazole moieties confer superior OX1R and OX2R inhibitory activity compared to unsubstituted analogs . The compound's 2-methanamine group provides a primary amine handle for derivatization (e.g., sulfonamide or amide coupling), while the 5,7-dichloro pattern enhances target engagement in GPCR-based assays . Researchers should prioritize this scaffold over unsubstituted or mono-substituted benzoxazole-2-methanamine analogs when orexin receptor modulation is the primary screening objective.

Organophosphate Insecticide & Acaricide Development

The 5,7-dichlorobenzoxazole-2-methyl scaffold is validated in the commercial insecticide/acaricide benoxafos (HOE 2910), which acts via acetylcholinesterase inhibition . Procurement of 5,7-Dichlorobenzoxazole-2-methanamine enables the synthesis of novel phosphorodithioate, phosphorothioate, or phosphate derivatives for screening against agricultural pests. The documented in vivo absorption, distribution, and excretion profiles of benoxafos in livestock provide a pharmacokinetic reference baseline for derivative optimization . This scaffold is prioritized over non-chlorinated benzoxazole analogs lacking validated field efficacy.

Broad-Spectrum Antimicrobial & Cytotoxic Screening

For discovery programs requiring broad-spectrum antimicrobial or cytotoxic screening, 5,7-Dichlorobenzoxazole-2-methanamine provides a validated entry point into the 5,7-dichloro-1,3-benzoxazole chemical space . Published studies confirm that derivatives of this core exhibit antimicrobial activity (agar well diffusion method), cytotoxicity against cancer cell lines, and enzyme inhibition (antilipase) . The compound's 2-methanamine group enables facile derivatization to access 1,2,4-triazoles, pyrazoles, tetrazoles, and triazine-fused systems, all of which have demonstrated biological activity in peer-reviewed studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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